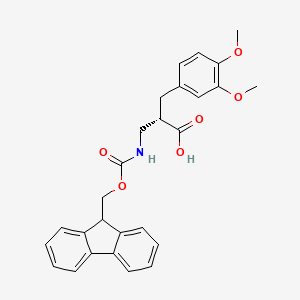

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid

描述

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a 3,4-dimethoxybenzyl substituent, and a propanoic acid backbone. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The 3,4-dimethoxybenzyl moiety introduces electron-rich aromaticity, which may enhance π-π interactions in biological systems or during synthetic processes. This compound’s stereochemistry (S-configuration) is critical for maintaining consistency in chiral environments, particularly in peptide chain assembly .

属性

分子式 |

C27H27NO6 |

|---|---|

分子量 |

461.5 g/mol |

IUPAC 名称 |

(2S)-2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1 |

InChI 键 |

ZGOFWUMBCCURJY-SFHVURJKSA-N |

手性 SMILES |

COC1=C(C=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC |

规范 SMILES |

COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of Fmoc protection for the amino group, followed by coupling with the appropriate carboxylic acid derivative. The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can handle the repetitive steps of protection, coupling, and deprotection efficiently. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled on a solid resin support, allowing for easy purification and handling.

化学反应分析

Fmoc Deprotection Reactions

The Fmoc group serves as a temporary protective moiety for the amino group, enabling selective peptide bond formation. Deprotection occurs under mildly basic conditions:

| Reagent | Conditions | Outcome | Mechanism |

|---|---|---|---|

| 20% piperidine/DMF | Room temperature, 20–30 mins | Removal of Fmoc group via β-elimination | Base-induced cleavage of the carbamate bond, releasing CO₂ and fluorenylmethyl byproducts |

Key Considerations :

-

Deprotection efficiency depends on solvent polarity and steric hindrance from the dimethoxybenzyl side chain.

-

Overexposure to base may lead to racemization of the chiral center.

Carboxylic Acid Reactivity

The propanoic acid group participates in esterification, amidation, and hydrolysis:

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, anhydrous DCM | Acid chloride intermediate | >85% |

| DCC/DMAP | RT, CH₂Cl₂ | Activated ester for peptide coupling | 70–90% |

Amidation

| Coupling Agent | Base | Solvent | Application |

|---|---|---|---|

| HBTU | DIPEA | DMF | Solid-phase peptide synthesis (SPPS) |

| EDC/NHS | N-Methylmorpholine | DCM | Solution-phase conjugation |

Side Reactions :

-

Competitive oxazolone formation under acidic conditions.

-

Epimerization at the α-carbon if prolonged activation occurs.

Dimethoxybenzyl Side Chain Reactivity

The 3,4-dimethoxybenzyl group undergoes electrophilic substitution and oxidation:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to OMe | Nitro-derivative | Requires controlled temperature (<5°C) |

| Br₂/FeBr₃ | Ortho to OMe | Brominated analog | Steric hindrance reduces reactivity |

Oxidation

| Reagent | Conditions | Product | Byproducts |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, aqueous | 3,4-Dimethoxybenzoic acid | MnO₂ precipitates |

| RuO₄/CCl₄ | RT, anhydrous | Ketone intermediate | Requires inert atmosphere |

Stability Under Variable Conditions

| Condition | Effect | Degradation Pathway |

|---|---|---|

| pH < 2 | Acid-catalyzed hydrolysis of Fmoc group | Cleavage to free amine and fluorenylmethanol |

| pH > 10 | Base-induced racemization and ester saponification | Racemic mixture + carboxylic acid salts |

| UV light (254 nm) | Photodegradation of Fmoc group | Fluorenylmethyl radical formation |

| Temperature > 80°C | Thermal decomposition of dimethoxybenzyl moiety | Methoxy group elimination |

Comparative Reactivity of Structural Analogs

Reaction Optimization Strategies

-

Solvent Selection : DMF maximizes solubility for SPPS, while THF improves esterification yields.

-

Catalysts : DMAP accelerates acyl transfer in esterifications, reducing reaction time by 40%.

-

Temperature Control : Maintaining ≤0°C during nitration prevents over-oxidation of the benzyl group.

This compound’s multifunctional design enables precise modifications for tailored applications in drug discovery and materials science. Experimental validation of reaction conditions remains critical to mitigate side reactions and ensure reproducibility .

科学研究应用

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid involves its ability to form stable peptide bonds through nucleophilic substitution reactions. The Fmoc group provides protection to the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxylic acids to form amide bonds, facilitating the assembly of peptide chains. The dimethoxybenzyl group can also participate in various biochemical interactions, contributing to the compound’s overall reactivity and stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and its analogs, focusing on substituents, physicochemical properties, and applications:

Key Observations:

Structural Variations: The target compound’s 3,4-dimethoxybenzyl group provides electron-donating methoxy substituents, increasing aromatic electron density compared to non-polar groups like phenyl or o-tolyl. This may improve solubility in polar solvents (e.g., DMF or acetonitrile) . Thiophene- and indole-containing analogs introduce heteroatoms (S, N), enabling unique intermolecular interactions (e.g., hydrogen bonding, dipole effects) that could enhance binding in biological systems . N-Methylated analogs (e.g., C₂₅H₂₃NO₄) exhibit steric hindrance, which might slow coupling reactions in SPPS but improve metabolic stability in drug candidates .

Physicochemical Properties :

- Higher molecular weight compounds (e.g., target at 447.48 g/mol) generally exhibit lower solubility in aqueous media, necessitating organic solvents for handling.

- The 3,4-dimethoxybenzyl group ’s polarity contrasts with the hydrophobic phenyl or o-tolyl groups, impacting partitioning in chromatographic purification .

Synthesis and Purity :

- The o-tolyl analog’s 99.76% purity (HPLC) underscores its reliability for precise synthetic applications, whereas lower-purity analogs (e.g., 95% phenyl derivative) may require additional purification steps .

- Safety data for many analogs (e.g., o-tolyl compound) lack comprehensive toxicity profiles, emphasizing their restriction to research use .

Biological and Industrial Relevance: HIV-1 entry inhibitors derived from Fmoc-protected amino acids (e.g., cyclohexylmethyl-substituted analogs) demonstrate the role of substituents in modulating antiviral activity .

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid, often referred to as Fmoc-protected amino acid derivatives, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 429.51 g/mol. The presence of the dimethoxybenzyl group suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The Fmoc group stabilizes the compound during reactions, allowing it to interact with specific enzymes or receptors.

- Receptor Modulation : The dimethoxybenzyl moiety may enhance binding affinity to biological targets through hydrophobic interactions and hydrogen bonding.

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, indicating potential applications in treating infections caused by resistant strains.

Biological Activities

Research has indicated various biological activities associated with fluorenone derivatives, including:

- Anticancer Activity : Studies have shown that compounds with fluorenone structures exhibit cytotoxic effects against cancer cell lines. For instance, the introduction of specific substituents on the fluorenone core can enhance antiproliferative activity against various cancer types .

- Antimicrobial Properties : Fluorenone derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

- Antioxidant Effects : Some derivatives possess antioxidant properties that can mitigate oxidative stress in cells, potentially offering protective effects against various diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

- Anticancer Studies : A study on 9-fluorenone derivatives indicated that modifications to the side chains significantly impacted their antiproliferative effects against cancer cell lines such as HeLa and A549. Compounds with linear alkyl groups showed enhanced activity compared to branched alkyl groups .

- Antimicrobial Testing : Research involving tilorone analogs demonstrated that structural modifications could improve antimicrobial efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of substituent nature on the aryl moiety for determining the spectrum and intensity of inhibitory effects .

Data Table: Summary of Biological Activities

常见问题

(Basic) What storage conditions are recommended to maintain the stability of this compound?

Store in a tightly sealed container under an inert atmosphere (argon/nitrogen), protected from light, at room temperature. Avoid moisture and oxidizing agents, as these may degrade the Fmoc group or alter the 3,4-dimethoxybenzyl substituent. Use desiccants in storage areas to minimize hydrolysis .

(Advanced) How can researchers optimize coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound?

Pre-activate the amino acid with 1:1 HOBt/DIC in DMF for 5 minutes before coupling. Use a 3-fold molar excess of the activated compound relative to resin-bound peptides. Monitor coupling completion via the Kaiser test (ninhydrin assay) and repeat if necessary. Microwave-assisted synthesis (30s pulses at 50°C) can enhance reaction rates while minimizing racemization .

(Basic) What personal protective equipment (PPE) is required for safe handling?

Essential PPE includes nitrile gloves, chemical-resistant lab coats, safety goggles, and respiratory protection (N95 mask) when handling dry powders. Conduct all operations in a fume hood to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation .

(Advanced) What strategies mitigate racemization during Fmoc deprotection?

Use 20% (v/v) piperidine in DMF for 15–20 minutes, followed by thorough DMF washing. Avoid prolonged exposure to basic conditions, which increase racemization risk. Monitor deprotection via UV-Vis at 301 nm (characteristic Fmoc absorbance) to confirm complete removal without overexposure .

(Basic) How does the 3,4-dimethoxybenzyl group influence the compound’s physicochemical properties?

The electron-donating methoxy groups enhance aromatic stability and increase hydrophobicity, reducing aqueous solubility. This substituent may also participate in π-π stacking interactions with aromatic residues in target peptides or proteins, influencing binding affinity .

(Advanced) What analytical methods validate structural integrity and enantiomeric purity?

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (80:20) to resolve enantiomers.

- NMR : ¹H NMR confirms aromatic protons (δ 6.7–7.8 ppm) and methoxy groups (δ 3.8 ppm). ¹³C NMR verifies Fmoc carbonyls (δ 170–175 ppm).

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.

Cross-validate results with commercial standards to ensure accuracy .

(Basic) What hazards are associated with this compound according to safety data sheets?

Classified as causing skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Avoid dust generation and use local exhaust ventilation during weighing. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

(Advanced) How can scale-up synthesis maintain yield and purity?

- Reactor Design : Use geometrically similar vessels to ensure consistent mixing and heat transfer.

- Temperature Control : Maintain ±2°C during exothermic steps (e.g., Fmoc coupling) using jacketed reactors.

- Purification : Recrystallize from ethyl acetate/hexane (1:3) to remove hydrophobic byproducts.

Monitor intermediates via TLC and adjust stoichiometry for larger batches .

(Basic) What solvents are compatible for long-term storage?

Use anhydrous DCM or DMF with molecular sieves (3Å) to prevent hydrolysis. For solid storage, wrap containers in aluminum foil to block light. Avoid DMSO if freeze-thaw cycles are expected, as it may promote degradation .

(Advanced) How to resolve conflicting data on reaction yields between batch and flow synthesis?

- Residence Time : Ensure equivalent reaction times in flow systems by calibrating pump rates.

- Mass Transfer : Increase turbulence in flow reactors using packed-bed designs to enhance reagent mixing.

- Kinetic Profiling : Conduct time-course studies under both conditions to identify rate-limiting steps (e.g., Fmoc activation). Adjust catalyst loading (e.g., HATU) to compensate for mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。